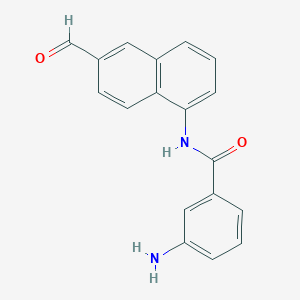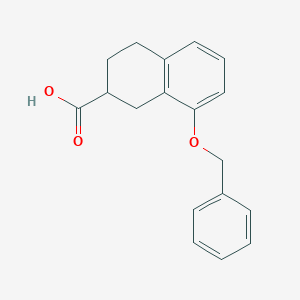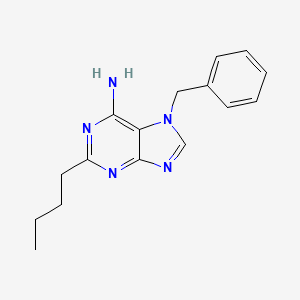
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide is a complex organic compound with the molecular formula C18H14N2O This compound is characterized by the presence of an amino group, a formyl group, and a benzamide moiety attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-formylnaphthalene-1-amine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest its potential in modulating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobenzamide: Known for its role as a poly ADP ribose polymerase (PARP) inhibitor.
N-(6-Formylnaphthalen-1-yl)benzamide: Shares structural similarities but lacks the amino group.
Uniqueness
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide is unique due to the presence of both an amino group and a formyl group attached to a naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
143718-45-0 |
|---|---|
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
3-amino-N-(6-formylnaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H14N2O2/c19-15-5-1-4-14(10-15)18(22)20-17-6-2-3-13-9-12(11-21)7-8-16(13)17/h1-11H,19H2,(H,20,22) |
Clé InChI |
STTJWRGJFSARJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC3=C2C=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)




![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)
![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)



![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)
